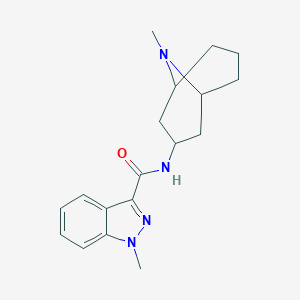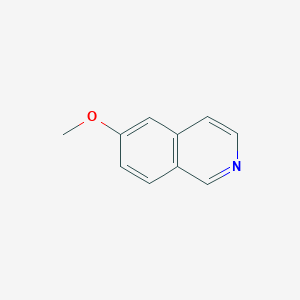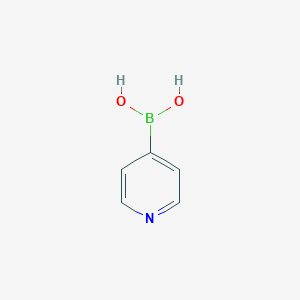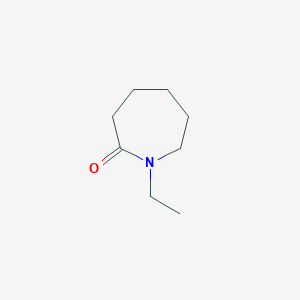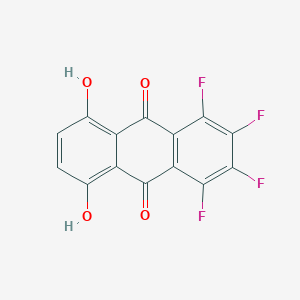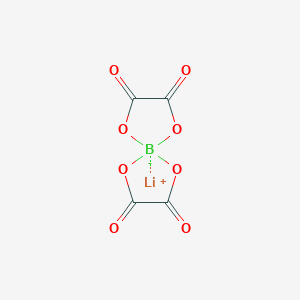
ビス(オキサラト)ボレートリチウム
概要
説明
Lithium bis(oxalate)borate is an inorganic compound with the formula LiB(C₂O₄)₂. It appears as a white solid and is primarily used as an electrolyte in lithium-ion batteries . This compound is known for its ability to form a stable solid-electrolyte interphase, which is crucial for the performance and longevity of lithium-ion batteries .
科学的研究の応用
Lithium bis(oxalate)borate is extensively used in the field of lithium-ion batteries. It serves as an electrolyte additive to improve the performance and stability of both anode and cathode materials . The compound is also used in solid-state lithium metal batteries, where it enhances ionic conductivity and forms a stable solid-electrolyte interphase . Additionally, it acts as a scavenger for hydrofluoric acid, maintaining the structural integrity of electrodes .
作用機序
Target of Action
Lithium bis(oxalate)borate (LiBOB) is primarily used as an electrolyte in lithium-ion batteries . Its primary targets are the anode and cathode of these batteries . It plays a crucial role in enhancing the performance of both the anode and cathode .
Mode of Action
LiBOB provides electrochemical stability at high applied potentials and thermal stability under various electrochemical conditions . It promotes the formation of a protective solid-electrolyte interface (SEI) layer . This SEI layer increases the capacity and cycle life of the battery when LiBOB is used as an electrolyte additive .
Biochemical Pathways
The reduction of the BOB− ion sets in at approximately 1.8 V, with solid lithium oxalate and soluble oxalatoborates as the main products . The reduced BOB− ion also reacts with itself and its environment to evolve CO2 . This reaction impacts the interphase formed on the negative electrode .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiBOB, we can discuss its behavior in the battery environment. LiBOB is reported to be reduced from 1.8−1.0 V, well before many other additives . This relatively high reduction potential is one aspect of LiBOB that differs from many other additives .
Result of Action
The result of LiBOB’s action is the formation of a dense cathode electrolyte interface (CEI) film . This film, approximately 15 nm thick, contains oxalate, lithium fluoride, and alkyl borate species . The formation of this CEI film contributes to the suppression of the capacity/voltage decay of the lithium-rich layered oxides (LLO) .
Action Environment
LiBOB is environmentally friendly with good film-forming property and high thermal stability . It is compatible with a variety of anodes and metal oxide cathodes . It is a thermally stable electrolyte that can be used to protect graphite-based anode materials in lithium-ion batteries .
準備方法
Synthetic Routes and Reaction Conditions
Liquid Phase Method: This method involves mixing a boron source, lithium hydroxide, and an organic solvent.
Solid Phase Method: In this method, lithium salt and oxalate are mixed according to stoichiometric ratios and heated at 40-70°C for 1-4 hours.
Industrial Production Methods
Industrial production typically involves the liquid phase method due to its higher yield and purity. The process includes multiple filtration and reflux steps to ensure the removal of impurities and the formation of high-purity lithium bis(oxalate)borate .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Typically involves the presence of oxygen radicals and high temperatures.
Reduction: Occurs at potentials around 1.8 V, often in the presence of lithium metal.
Major Products
類似化合物との比較
Similar Compounds
Lithium difluoro(oxalate)borate: Similar in structure and function, but includes fluorine atoms.
Lithium tetrafluoroborate: Another borate-based electrolyte additive used in lithium-ion batteries.
Uniqueness
Lithium bis(oxalate)borate is unique due to its ability to form a stable and dense solid-electrolyte interphase, which significantly enhances the performance and longevity of lithium-ion batteries. Its dual role as an electrolyte additive and a scavenger for hydrofluoric acid sets it apart from other similar compounds .
特性
IUPAC Name |
lithium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.Li/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQAYVUCVASGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BLiO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244761-29-3 | |
| Record name | Lithium bis(oxalato)borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244761-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), bis(ethanedioato(2-)-kappaO1,kappaO2)-, lithium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244761293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, lithium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium bis(oxalato)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borate(1-), bis[ethanedioato(2-)-κO1,κO2]-, lithium (1:1), (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LiBOB interact with electrode surfaces to improve battery performance?
A1: LiBOB decomposes on electrode surfaces to form a stable, protective solid electrolyte interphase (SEI) layer. [, , , , ] This layer acts as a barrier between the electrode and the electrolyte, preventing further unwanted reactions and improving battery life. [, , , ]
Q2: Does LiBOB interact differently with anode and cathode materials?
A2: Yes, LiBOB demonstrates unique interactions with both. On graphite anodes, LiBOB forms a robust SEI layer rich in lithium oxalate, lithium borooxalate, and LixBOy species, enhancing stability during cycling. [] For Li-rich layered oxide cathodes, LiBOB reacts with activated oxygen radicals, forming a dense CEI film that protects the cathode and improves cycling stability. []
Q3: How does LiBOB compare to other commonly used electrolyte additives?
A3: Compared to additives like vinylene carbonate (VC), LiBOB forms a stiffer, thinner, and more electrochemically stable SEI film. [] While VC forms a softer, thicker film prone to partial decomposition upon charging, the LiBOB-derived film may be less adaptable to electrode volume changes. [] Combining LiBOB with other additives, like suberonitrile (SUN), can create synergistic effects, improving the structure and composition of the cathode electrolyte interface (CEI) on materials like LiCoO2. []
Q4: What is the molecular formula and weight of lithium bis(oxalate)borate?
A4: The molecular formula of lithium bis(oxalate)borate is C4H2BLiO8, and its molecular weight is 193.89 g/mol. [, ]
Q5: How is LiBOB typically characterized using spectroscopic techniques?
A5: Infrared (IR) spectroscopy, X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and X-ray photoelectron spectroscopy (XPS) are common techniques to characterize LiBOB. [, , , ] IR spectroscopy identifies functional groups, XRD reveals crystalline structure, NMR provides structural information, and XPS analyzes elemental composition and chemical states.
Q6: What types of batteries benefit from LiBOB as an electrolyte additive?
A6: LiBOB shows promise in various lithium-ion battery chemistries, including:
- High-voltage systems: LiBOB improves the performance of high-voltage cathodes like LiNi0.5Mn1.5O4 [, ] and LiCoO2 [] by forming a stable CEI, mitigating Mn dissolution, and enhancing cycling stability.
- Li-rich layered oxides: LiBOB enhances the performance of Li-rich layered oxide cathodes by stabilizing the cathode/electrolyte interface and improving capacity retention. []
- Silicon monoxide anodes: LiBOB improves the electrochemical performance of carbon-coated silicon monoxide (C-coated SiO) negative electrodes. []
- Lithium metal anodes: LiBOB forms a dense, protective interphase on lithium metal anodes, improving cycling stability and mitigating dendrite formation. []
- Solid-state batteries: LiBOB can be incorporated into solid polymer electrolytes, improving their mechanical strength, thermal stability, and electrochemical performance. []
Q7: Are there specific solvents that work best with LiBOB in electrolytes?
A8: LiBOB demonstrates compatibility with various solvents, including ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), diethyl carbonate (DEC), propylene carbonate (PC), and sulfolane (SL). [, , , , , , , ] The choice of solvent impacts the electrolyte's conductivity, viscosity, and film-forming properties.
Q8: How does the concentration of LiBOB in the electrolyte affect battery performance?
A9: The optimal LiBOB concentration varies depending on the specific battery chemistry and operating conditions. Studies have shown that even small amounts of LiBOB, such as 1 wt%, can significantly enhance high-temperature storage properties and cycling performance. [, ]
Q9: What are the limitations of using LiBOB in lithium-ion batteries?
A9: Despite its advantages, LiBOB has limitations:
- Limited solubility: LiBOB exhibits limited solubility in some commonly used electrolyte solvents, which can restrict its concentration and effectiveness. []
- Reactivity with Li2O2: LiBOB can react with lithium peroxide (Li2O2), leading to the formation of lithium oxalate and potentially limiting its use in Li-air batteries. []
Q10: How is computational chemistry used to study LiBOB?
A10: Density Functional Theory (DFT) calculations are employed to investigate:
- Decomposition mechanisms: DFT helps understand LiBOB's decomposition pathways during SEI and CEI formation, providing insights into the composition and properties of these layers. [, ]
- Thermodynamic stability: DFT calculates the thermodynamic stability of LiBOB and its reaction products in different environments, such as in the presence of water or lithium peroxide. [, ]
- Interactions with other electrolyte components: DFT helps understand how LiBOB interacts with solvents and other additives, influencing the overall electrolyte properties. []
Q11: Has machine learning been applied to research on LiBOB?
A12: Yes, machine learning models, such as artificial neural networks (ANNs), have been used to predict the optimal electrolyte compositions containing LiBOB for specific battery chemistries. [] These models can analyze large datasets of electrochemical performance data, accelerating the discovery and optimization of electrolyte formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


